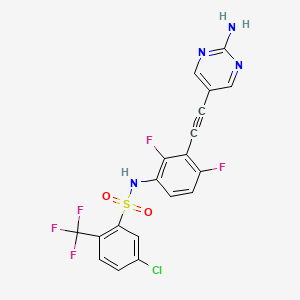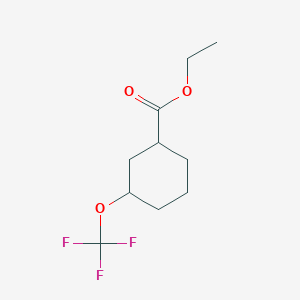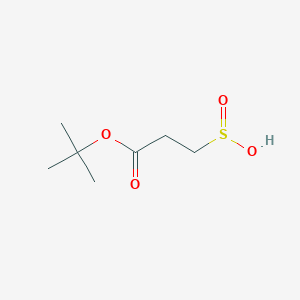
3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid is an organic compound with the molecular formula C7H12O4S. It is a clear, colorless liquid that is soluble in ethanol and has a melting point of 19-20°C . This compound is known for its applications in organic synthesis and its role as a building block in various chemical reactions.
Métodos De Preparación
The synthesis of 3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid can be achieved through several methods. One common approach involves the reaction of 2,2-Dimethyl-1,3-dioxane-4,6-dione with tert-Butanol . Another method includes the use of phosphorus trichloride (PCl3) to mediate the transesterification and aminolysis of tert-butyl esters, resulting in the formation of the desired product . These methods are efficient and can be scaled up for industrial production.
Análisis De Reacciones Químicas
3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with alcohols or amines to form esters and amides through the formation of an acid chloride intermediate . The compound can also participate in nucleophilic substitution reactions, where it acts as a nucleophile . Common reagents used in these reactions include phosphorus trichloride and tert-butyl esters . The major products formed from these reactions are esters, amides, and substituted derivatives.
Aplicaciones Científicas De Investigación
3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid has a wide range of applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various organic compounds, including dendritic precursors to asymmetric methanofullerenes . In biology and medicine, it is employed in the preparation of aminoacylase inhibitors and other bioactive molecules . The compound’s ability to form well-defined peptoid-based polyacids makes it valuable in the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . Additionally, it is used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid involves its ability to act as a nucleophile in various chemical reactions. It can form acid chloride intermediates, which then react with alcohols or amines to produce esters and amides . The compound’s tert-butoxy group provides steric hindrance, influencing the selectivity and reactivity of the reactions it undergoes . This mechanism is crucial for its applications in organic synthesis and the development of bioactive molecules.
Comparación Con Compuestos Similares
3-(Tert-butoxy)-3-oxopropane-1-sulfinic acid can be compared to other similar compounds, such as tert-Butyl hydrogen malonate and tert-Butyl 4-methyl-3-oxopentanoate . These compounds share similar structural features, including the presence of a tert-butoxy group and a carbonyl group. this compound is unique due to its sulfinic acid functionality, which imparts distinct reactivity and applications. The presence of the sulfinic acid group allows for unique reactions and applications that are not possible with other similar compounds.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, biology, medicine, and industry. Its unique chemical structure and reactivity make it a valuable building block for the development of new materials and bioactive molecules. The compound’s ability to undergo various chemical reactions and its role in scientific research highlight its importance in the field of chemistry.
Propiedades
Fórmula molecular |
C7H14O4S |
|---|---|
Peso molecular |
194.25 g/mol |
Nombre IUPAC |
3-[(2-methylpropan-2-yl)oxy]-3-oxopropane-1-sulfinic acid |
InChI |
InChI=1S/C7H14O4S/c1-7(2,3)11-6(8)4-5-12(9)10/h4-5H2,1-3H3,(H,9,10) |
Clave InChI |
HNNYWYDOWSZEJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CCS(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


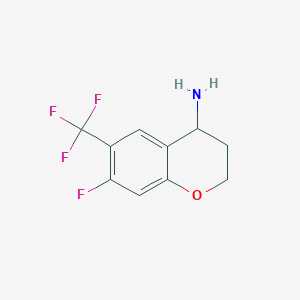
![trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13033149.png)
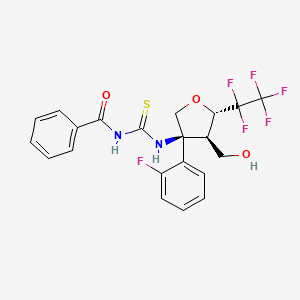
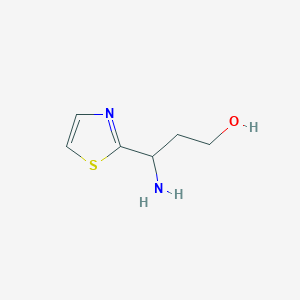
![7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13033160.png)
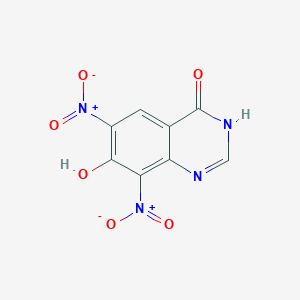
![(1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13033171.png)
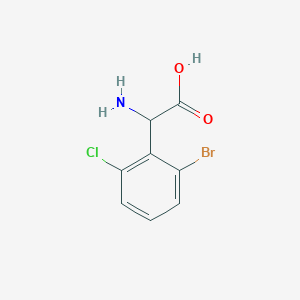
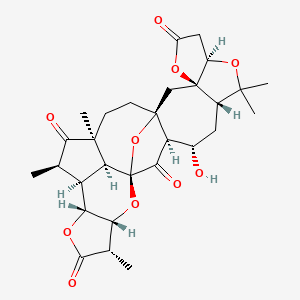
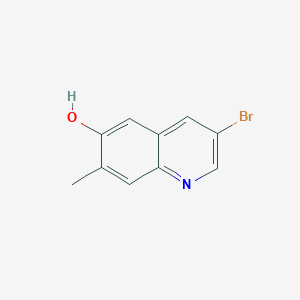
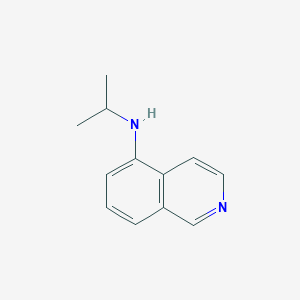
![Benzyl 3-oxa-7-azabicyclo[3.3.1]nonan-9-ylcarbamate hcl](/img/structure/B13033189.png)
